Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Overview
Description
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using suitable reagents.
Incorporation of the Difluoroacetate Moiety: The difluoroacetate group can be introduced through a nucleophilic substitution reaction using ethyl difluoroacetate as a reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoroacetate moiety can be reduced to form a difluoroethyl group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a difluoroethyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a tool compound for studying the biological activity of piperidine derivatives.
Chemical Biology: It is used in the development of chemical probes for investigating biological pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and hydroxyl group are key functional groups that enable binding to target proteins or enzymes. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the 4-position.
Ethyl Difluoroacetate: An ester containing a difluoroacetate moiety.
Uniqueness
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride is unique due to the combination of the piperidine ring, hydroxyl group, and difluoroacetate moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives or other related compounds.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICGMPDLABCCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-20-1 | |
Record name | 4-Piperidineacetic acid, α,α-difluoro-4-hydroxy-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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